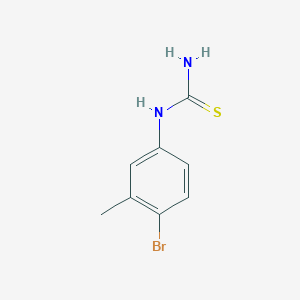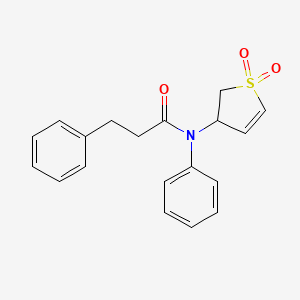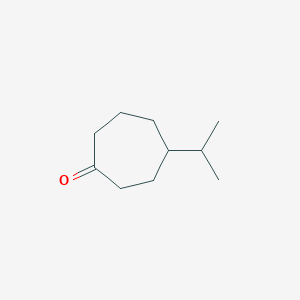
4-(Propan-2-yl)cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a cyclic ketone with a seven-membered ring and a branched isopropyl group attached to it. This compound is known for its distinctive minty aroma and is used in various applications, including flavoring and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)cycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 4-(Propan-2-yl)cyclohexanone using strong acids or bases as catalysts. The reaction conditions often include elevated temperatures and the use of solvents like toluene or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation and purification steps to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: 4-(Propan-2-yl)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The isopropyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
4-(Propan-2-yl)cycloheptan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its biological activity, including antimicrobial and insecticidal properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its minty aroma.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cycloheptan-1-one involves its interaction with molecular targets and pathways. It is known to induce oxidative stress in certain biological systems, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Menthone: Another cyclic ketone with a similar structure but different functional groups.
Carvone: A related compound with a similar minty aroma but different chemical properties.
Limonene: A cyclic terpene with similar applications in the flavor and fragrance industry.
Uniqueness: 4-(Propan-2-yl)cycloheptan-1-one is unique due to its specific structural features and the presence of the isopropyl group, which imparts distinct chemical and biological properties. Its ability to induce oxidative stress and interact with various molecular targets sets it apart from other similar compounds.
Properties
IUPAC Name |
4-propan-2-ylcycloheptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-3-5-10(11)7-6-9/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHYNGZHNLMJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)
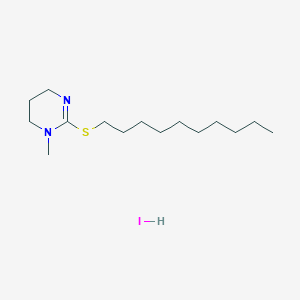
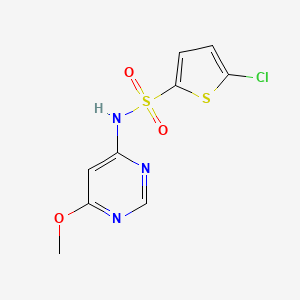

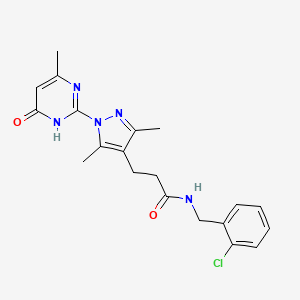
![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

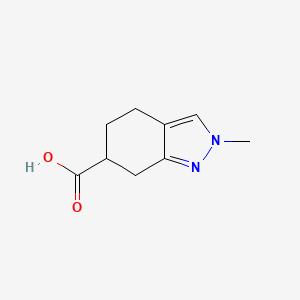
![2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-propylacetamide](/img/structure/B2370042.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)
